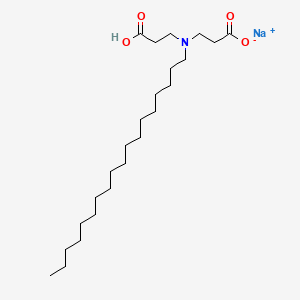
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is a synthetic compound known for its amphiphilic properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic carboxyethyl group, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate typically involves the reaction of octadecylamine with beta-alanine in the presence of a carboxyethylating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or sodium carbonate as the base. The process involves the following steps:
Reaction of Octadecylamine with Beta-Alanine: Octadecylamine is reacted with beta-alanine to form an intermediate.
Carboxyethylation: The intermediate is then carboxyethylated using a carboxyethylating agent such as 3-chloropropionic acid.
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and carboxylic acids.
Substitution: The compound can undergo substitution reactions, particularly at the carboxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is primarily based on its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane permeability and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- N,O-(2-carboxyethyl)chitosan
- Trisodium dicarboxymethyl alaninate
Uniqueness
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong surfactant activity and stabilization of hydrophobic molecules.
Eigenschaften
CAS-Nummer |
25054-73-3 |
|---|---|
Molekularformel |
C24H46NNaO4 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
sodium;3-[2-carboxyethyl(octadecyl)amino]propanoate |
InChI |
InChI=1S/C24H47NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;/h2-22H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1 |
InChI-Schlüssel |
ZWTPGLDWRUXDAX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















